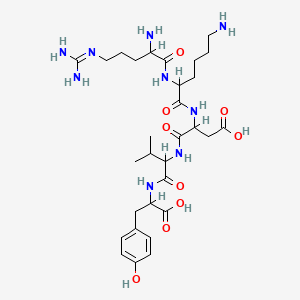

Thymopoietin pentapeptide

Beschreibung

Eigenschaften

IUPAC Name |

3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860899 | |

| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvalyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Characterization of Thymopoietin Pentapeptide

Primary Structure and Sequence Analysis of Thymopoietin (B12651440) Pentapeptide

Thymopoietin Pentapeptide (TP-5) is a synthetic peptide whose primary structure corresponds to the amino acid residues 32-36 of the native thymic hormone thymopoietin. researchgate.netnih.govfrontiersin.org The specific amino acid sequence of TP-5 is Arginyl-Lysyl-Aspartyl-Valyl-Tyrosine, commonly represented by the one-letter code RKDVY. researchgate.netalfa-chemistry.comresearchgate.net This pentapeptide was identified as the active site of thymopoietin, retaining the biological activities of the full-length 49-amino acid polypeptide. researchgate.netnih.govwikigenes.org The molecular formula for Thymopoietin Pentapeptide is C30H49N9O9, and it has a molecular weight of 679.77 g/mol . researchgate.net

The primary structure of TP-5 is crucial for its function, and its sequence is conserved between human and bovine thymopoietins. nih.gov The specific arrangement of its charged and hydrophobic residues is key to its interaction with biological targets. researchgate.net

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Chemical Property |

|---|---|---|---|---|

| 1 | Arginine | Arg | R | Positively Charged (Basic) |

| 2 | Lysine | Lys | K | Positively Charged (Basic) |

| 3 | Aspartic Acid | Asp | D | Negatively Charged (Acidic) |

| 4 | Valine | Val | V | Hydrophobic |

| 5 | Tyrosine | Tyr | Y | Hydrophobic, Aromatic |

Conformational Dynamics and Theoretical Modeling of Thymopoietin Pentapeptide

The three-dimensional structure of Thymopoietin Pentapeptide is not static but exists in a dynamic equilibrium of different conformations. nih.govnih.gov Understanding these conformational dynamics is essential for comprehending its mechanism of action.

Molecular dynamics (MD) simulations have been instrumental in exploring the conformational landscape of TP-5 in solution. nih.govnih.gov These studies suggest that the linear form of the peptide is highly flexible and exists in a motile dynamical equilibrium of various conformations. nih.gov Proton nuclear magnetic resonance (NMR) studies have corroborated this, indicating a high degree of motility. nih.gov Despite this flexibility, certain structural preferences have been identified. For instance, some models propose a folded conformation where the side chains of Arginine and Tyrosine fold over the peptide backbone. nih.gov This is supported by 13C NMR spin-lattice relaxation time measurements that show reduced mobility for these residues. nih.gov Furthermore, MD simulations have been used to model the interaction of TP-5 with potential biological targets, such as the T-cell receptor. nih.gov

Density Functional Theory (DFT) has been employed to investigate the electronic structure and energetics of Thymopoietin Pentapeptide. researchgate.netdntb.gov.uaresearchgate.net DFT calculations have been used to analyze the structural consequences of modifications like amino acid epimerization, a process associated with molecular aging. researchgate.net These studies have shown that the formation of D-amino acids from the native L-amino acids is energetically favorable and can induce significant changes in the peptide's structure, such as a decrease in the radius of gyration and disruption of intramolecular hydrogen bonds. researchgate.net DFT has also been utilized to theoretically confirm chemical connections when TP-5 is incorporated into drug delivery systems. researchgate.net

Theoretical energy minimization calculations, often used in conjunction with molecular dynamics, have been applied to identify the most probable conformations of TP-5. nih.govnih.gov By calculating the conformational energy using empirical potential functions, researchers have predicted that an extended backbone arrangement with folded Arginine and Tyrosine side chains is a likely low-energy state. nih.gov These calculations involve assessing local interactions for each residue and the interaction energy between residues to determine the most stable structures. nih.gov

Structure-Activity Relationship Investigations of Thymopoietin Pentapeptide

The biological activity of Thymopoietin Pentapeptide is intricately linked to its structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key amino acid residues responsible for its immunomodulatory effects.

The specific amino acid residues of TP-5 play distinct roles in its biological function. The positively charged Arginine and Lysine residues, the negatively charged Aspartic acid, and the hydrophobic Valine and Tyrosine residues all contribute to its activity. researchgate.net Studies involving the synthesis of TP-5 analogs have demonstrated that the active site is highly sensitive to changes at both the N- and C-termini. nih.gov For instance, shortening the peptide from the C-terminus to create L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine resulted in analogs with significant immunostimulating potencies, in some cases exceeding that of the original TP-5. nih.gov

Sensitivity to N-Terminal and C-Terminal Elongations and Modifications

N-Terminal Modifications:

Acetylation: N-terminal acetylation is a common modification used to increase the resistance of peptides to degradation by exopeptidases. nih.gov Studies on thymopentin (B1683142) analogs have shown that N-terminal acetylation can enhance its stability in human serum while retaining its biological activity. nih.govresearchgate.net

Addition of Amino Acid Residues: The addition of amino acid residues to the N-terminus can alter the peptide's properties. For instance, the addition of six arginine residues (RR-6) to the N-terminus of TP-5 created a cationic peptide, RY-11 (RRRRRRRKDVY-NH₂), which, unlike the parent TP-5, exhibited antimicrobial activity. nih.gov This modification, however, did not perturb the immunomodulatory activity of the core pentapeptide. nih.gov

C-Terminal Modifications:

Amidation: Similar to N-terminal acetylation, C-terminal amidation is employed to increase peptide stability by protecting it from carboxypeptidase-mediated degradation. nih.gov Analogs of thymopentin with C-terminal amidation have demonstrated enhanced stability. nih.govresearchgate.net

Elongation and Truncation: The active site of thymopoietin is very sensitive to C-terminal elongations. nih.gov Conversely, C-terminally shortened analogs of thymopentin, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, have shown significant immuno-stimulating potencies, in some cases exceeding that of thymopentin itself. nih.gov

Conjugation: To improve tumor penetration, the C-terminus of TP-5 has been conjugated with a homing peptide, iRGD, resulting in the fusion peptide TP5-iRGD. This modification demonstrated enhanced inhibition of cancer cell growth. longdom.org

The following table summarizes the effects of various terminal modifications on Thymopoietin Pentapeptide:

| Modification Type | Specific Modification | Effect on Activity/Stability |

|---|---|---|

| N-Terminal | Acetylation | Increased resistance to exopeptidases, retained biological activity. nih.govresearchgate.net |

| Addition of six Arginine residues (RY-11) | Conferred anti-mycobacterial activity while maintaining immunomodulatory function. nih.gov | |

| C-Terminal | Amidation | Increased stability against proteolytic degradation. nih.govresearchgate.net |

| Truncation (e.g., Arg-Lys-Asp) | Exhibited significant or even enhanced immuno-stimulating potencies. nih.gov | |

| Elongation | The active site is highly sensitive to elongation. nih.gov | |

| Conjugation with iRGD peptide | Improved tumor penetration and anti-cancer activity. longdom.org |

Comparative Structural Biology of Thymopoietin Pentapeptide with Related Peptides (e.g., Splenopentin)

A closely related peptide to thymopoietin pentapeptide is splenopentin (B1682174) (SP-5). nih.gov Splenopentin is the pentapeptide Arg-Lys-Glu-Val-Tyr, corresponding to residues 32-36 of splenin, a hormone-like substance isolated from the spleen. nih.govcpcscientific.com

The primary structural difference between thymopoietin pentapeptide and splenopentin lies in a single amino acid substitution at position 34. nih.gov In thymopoietin pentapeptide, this position is occupied by Aspartic Acid (Asp), whereas in splenopentin, it is Glutamic Acid (Glu). nih.govnih.gov This seemingly minor change from a shorter acidic amino acid to a longer one results in distinct biological activities.

Thymopoietin and its pentapeptide analog, TP-5, are known to selectively induce the differentiation of T-lymphocyte precursors while inhibiting the differentiation of B-lymphocyte precursors. nih.govpnas.org In contrast, splenin and splenopentin induce the differentiation of both T- and B-cell precursors. nih.govpnas.org This suggests that the nature of the amino acid at position 34 is a critical determinant of the peptide's target cell specificity within the immune system.

The table below provides a comparative overview of Thymopoietin Pentapeptide and Splenopentin:

| Feature | Thymopoietin Pentapeptide (TP-5) | Splenopentin (SP-5) |

|---|---|---|

| Parent Hormone | Thymopoietin nih.gov | Splenin nih.gov |

| Amino Acid Sequence | Arg-Lys-Asp -Val-Tyr nih.gov | Arg-Lys-Glu -Val-Tyr nih.govcpcscientific.com |

| Molecular Formula | C₃₀H₄₉N₉O₉ | C₃₁H₅₁N₉O₉ cpcscientific.com |

| Molecular Weight | ~679.7 g/mol | ~693.8 g/mol cpcscientific.com |

| Key Biological Activity | Induces T-cell differentiation, inhibits B-cell differentiation. nih.govpnas.org | Induces both T- and B-cell differentiation. nih.govpnas.org |

Biological Activities and Immunological Mechanisms of Thymopoietin Pentapeptide

Modulation of T-Lymphocyte Development and Differentiation by Thymopoietin (B12651440) Pentapeptide

Thymopoietin pentapeptide, also known as thymopentin (B1683142) or TP-5, is a key regulator of T-lymphocyte (T-cell) development and differentiation. nih.govtaylorandfrancis.com It mimics the biological activities of the native thymopoietin hormone, which is secreted by the epithelial cells of the thymus gland, the primary site of T-cell maturation. nih.gov The pentapeptide's primary function in this context is to induce the differentiation and maturation of T-cell precursors. nih.govnih.gov

Induction of Prothymocyte Maturation

Thymopoietin pentapeptide exerts a crucial influence on the early stages of T-cell development, specifically targeting prothymocytes, which are immature T-cell precursors originating from the bone marrow. nih.gov The interaction of thymopoietin pentapeptide with these precursor cells triggers their differentiation pathway. This process is mediated by intracellular signaling involving cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevations in intracellular cAMP levels in precursor T-cells are a critical signal that initiates their further differentiation into more mature T-cells. nih.gov

Research has demonstrated that thymopentin can enhance the generation of T-cell lineages from human embryonic stem cells in vitro, further highlighting its role in promoting the initial stages of T-cell development. nih.gov

Influence on T-Cell Phenotypic Differentiation

Beyond the initial maturation of prothymocytes, thymopoietin pentapeptide also influences the phenotypic differentiation of T-cells, contributing to the development of a diverse and functional T-cell repertoire. This involves the expression of specific cell surface markers that define different T-cell subsets and their functions.

The immunoregulatory actions of thymopentin on more mature peripheral T-cells are mediated by a different intracellular signaling pathway involving cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Increased levels of cGMP in these cells are associated with the modulation of their activity and function. nih.gov This dual mechanism of action, utilizing cAMP for precursor cells and cGMP for mature cells, allows for a nuanced regulation of T-cell development and function. nih.gov

The table below summarizes the differential effects of Thymopoietin Pentapeptide on T-cell precursors and peripheral T-cells.

| Cell Type | Intracellular Mediator | Biological Outcome |

| Precursor T-cells | Cyclic AMP (cAMP) | Induction of differentiation and maturation |

| Peripheral T-cells | Cyclic GMP (cGMP) | Modulation of immune function |

Effects of Thymopoietin Pentapeptide on B-Lymphocyte Differentiation Pathways

In contrast to its stimulatory effects on T-lymphocytes, thymopoietin pentapeptide has been observed to have an inhibitory role in the differentiation of B-lymphocytes (B-cells).

Inhibition of B-Cell Lineage Differentiative Induction

While the precise molecular mechanisms underlying the inhibition of B-cell differentiation by thymopoietin pentapeptide are not as extensively detailed as its effects on T-cells, studies have indicated that thymopoietin and, by extension, its active pentapeptide fragment, inhibit the phenotypic differentiation of B-cells. This suggests that thymopoietin pentapeptide may act at specific stages of B-cell development to halt or divert the differentiation process. The exact signaling pathways and the potential influence on key B-cell transcription factors, such as PAX5 and EBF1, remain areas for further investigation.

Regulation of Immune Response and Immunomodulatory Effects of Thymopoietin Pentapeptide

Thymopoietin pentapeptide is recognized for its potent immunomodulatory and immunonormalizing properties, capable of restoring balance to a dysregulated immune system. nih.gov Its effects are not limited to lymphocyte development but extend to the functional regulation of the immune response.

Balancing Immunoregulatory Responses

The immunonormalizing action of thymopoietin pentapeptide is evident in its ability to correct immune imbalances, whether they manifest as hyper- or hypo-responsiveness. nih.gov This suggests that the pentapeptide can either enhance or suppress immune responses as needed to restore homeostasis.

One of the proposed mechanisms for its immunoregulatory effects is the upregulation of messenger RNA (mRNA) expression of certain cytokines, such as interleukin-2 (B1167480) (IL-2). taylorandfrancis.com The signaling pathways associated with these cytokines can influence various aspects of the immune response, including:

Control of local inflammation: By promoting the differentiation of CD4+ T-cells into regulatory T-cells and related T-helper cells. taylorandfrancis.com

Regulation of autoantibody production: By reducing the differentiation of T-cells into T helper 17 (Th17) cells and T follicular helper (Tfh) cells. taylorandfrancis.com

Modulation of T-cell mediated autoimmunity: By influencing the production of effector memory CD8+ T-cells. taylorandfrancis.com

This ability to modulate different T-cell subsets and their cytokine production profiles underscores the central role of thymopoietin pentapeptide in maintaining a balanced and effective immune response.

Normalization of Immune Dysregulation in Experimental Systems

Thymopoietin pentapeptide, a synthetic derivative of the thymic hormone thymopoietin, has demonstrated a significant capacity to normalize immune dysregulation in various experimental models. This immunonormalizing characteristic is particularly evident in conditions of immune imbalance, whether characterized by hyper- or hyporesponsiveness. nih.gov The peptide's primary mechanism involves the modulation of T-cell differentiation and function, restoring a more balanced immune state.

In experimental models using athymic nude mice, which exhibit deficiencies in T-cell maturation, treatment with thymopoietin pentapeptide has been shown to promote the diversification of T-cell subsets. Specifically, in the spleens of nude mice treated with thymopoietin pentapeptide, there was a notable reduction in the proportion of immature T-cells (TL+ cells) and a corresponding increase in the diversification of Ly-1 and Ly-23 T-cell subsets, indicating a move towards a more mature and balanced T-cell profile. nih.gov

Furthermore, studies in human subjects with immune dysregulation, such as multiple sclerosis, have provided evidence of thymopoietin pentapeptide's ability to normalize T-cell subset ratios. In patients with a high OKT4/OKT8 (CD4+/CD8+) ratio, treatment with thymopoietin pentapeptide led to a decrease in this ratio, primarily through an increase in the OKT8 (CD8+) cell population. nih.gov This normalization of the CD4+/CD8+ ratio is a key indicator of immune system stabilization. Similarly, in patients with HIV-induced lymphadenopathy syndrome, long-term treatment with thymopentin resulted in significant increases in circulating T4 (CD4+) cells. nih.gov

The table below summarizes the observed effects of thymopoietin pentapeptide on T-cell subsets in an experimental model of immune dysregulation.

Table 1: Effect of Thymopoietin Pentapeptide on T-Cell Subsets in Nude Mice

| T-Cell Marker | Observation in Untreated Nude Mice | Observation in Thymopoietin Pentapeptide-Treated Nude Mice |

|---|---|---|

| TL+ Cells | Persistently high levels | Reduced numbers |

| Ly-1/Ly-23 Subsets | Lack of diversification | Increased diversification |

Cytokine Network Modulation by Thymopoietin Pentapeptide

Thymopoietin pentapeptide exerts a profound influence on the intricate network of cytokines, which are crucial signaling molecules in the immune system. Its modulatory effects are not uniform but rather depend on the specific cytokine and the underlying immune status. This targeted regulation is central to its ability to restore immune homeostasis.

Thymopoietin pentapeptide has been shown to enhance the production of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and the development of an effective immune response. In vitro studies have demonstrated that thymopentin can increase phytohemagglutinin (PHA)-induced IL-2 production in normal human lymphocyte cultures. nih.gov This effect is particularly pronounced in aged individuals, where baseline IL-2 production is often diminished. In aged mice, thymopentin treatment significantly enhanced IL-2 production by splenocytes. nih.gov This enhancement of IL-2 synthesis is considered a key mechanism of the immunopharmacological action of thymopoietin pentapeptide, particularly in the context of age-related immune decline. nih.gov

While direct regulatory effects of thymopoietin pentapeptide on Interleukin-22 (IL-22) are less well-documented, its involvement in skin inflammatory conditions such as psoriasis, where IL-22 is a key pathogenic cytokine, suggests a potential modulatory role. nih.gov IL-22 is known to regulate the expression of genes in keratinocytes related to antimicrobial defense and cellular differentiation. nih.gov Given thymopoietin pentapeptide's immunomodulatory properties in skin disorders, further research into its specific effects on IL-22 expression is warranted.

The following table presents data on the in vitro effect of thymopoietin pentapeptide on IL-2 production.

Table 2: In Vitro Effect of Thymopentin on PHA-Induced IL-2 Production in Aged Mice Splenocytes

| Treatment | IL-2 Production (Units/ml) |

|---|---|

| Control (PHA alone) | 18.3 ± 2.1 |

| Thymopentin (10 µg/ml) + PHA | 35.6 ± 3.5 |

Thymopoietin pentapeptide has also been found to modulate the production of interferons, particularly Interferon-gamma (IFN-γ). IFN-γ is a pivotal cytokine in both innate and adaptive immunity, with crucial roles in activating macrophages and enhancing antigen presentation. In vitro studies have shown that thymopentin can increase the levels of IFN-γ produced by normal human peripheral blood mononuclear cells (MNCs) when stimulated with phytohemagglutinin (PHA). nih.gov This suggests a role for thymopoietin pentapeptide in augmenting Th1-type immune responses.

In aged mice, where a shift towards a Th2-dominant cytokine profile is often observed, thymopentin treatment has been shown to enhance IFN-γ production by splenocytes, further supporting its role in promoting Th1 responses. nih.gov

Below is a summary of the in vitro effect of thymopoietin pentapeptide on IFN-γ production by human peripheral blood mononuclear cells.

Table 3: In Vitro Effect of Thymopentin on PHA-Induced IFN-γ Production by Human MNCs from Control Subjects

| Treatment | IFN-γ Production (U/ml) |

|---|---|

| PHA (0.2 µg/ml) alone | 18 ± 3 |

| PHA (0.2 µg/ml) + Thymopentin (10 µg/ml) | 25 ± 4 |

A significant aspect of thymopoietin pentapeptide's immunomodulatory activity is its anti-inflammatory properties and its ability to counteract pro-inflammatory cytokine cascades. This is particularly relevant in conditions such as sepsis, which is characterized by an overwhelming inflammatory response.

In a murine model of lipopolysaccharide (LPS)-induced sepsis, a novel hybrid peptide containing thymopentin demonstrated potent anti-inflammatory effects by significantly decreasing the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.com The mechanism underlying these anti-inflammatory effects is, at least in part, attributed to the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. mdpi.com

The table below illustrates the anti-inflammatory effect of a thymopentin-containing peptide on pro-inflammatory cytokine levels in an experimental sepsis model.

Table 4: Effect of a Thymopentin-Containing Peptide on Serum Cytokine Levels in LPS-Induced Sepsis in Mice

| Cytokine | LPS Group (pg/mL) | LPS + Thymopentin-Peptide Group (pg/mL) |

|---|---|---|

| TNF-α | 245.3 ± 15.7 | 112.8 ± 9.4 |

| IL-6 | 356.1 ± 21.3 | 158.4 ± 12.1 |

| IL-1β | 189.7 ± 11.9 | 85.6 ± 7.8 |

Influence of Thymopoietin Pentapeptide on Other Immune Cell Lineages

The immunomodulatory effects of thymopoietin pentapeptide are not limited to the T-cell lineage but also extend to other immune cell populations, including granulocytes.

While direct, extensive research on the influence of thymopoietin pentapeptide on granulocyte differentiation pathways is limited, there is evidence to suggest an indirect role. Granulocyte colony-stimulating factor (G-CSF) is a key cytokine that promotes the proliferation and differentiation of hematopoietic precursors of neutrophil granulocytes. nih.gov A prospective randomized trial in cancer patients undergoing chemotherapy investigated the effects of G-CSF alone versus G-CSF in combination with thymopentin for the prevention of febrile leukopenia. While the addition of thymopentin to G-CSF did not result in a statistically significant improvement over G-CSF alone, thymopentin by itself was associated with a reduction in febrile episodes compared to placebo, although this difference was not statistically significant. nih.gov This suggests a potential, albeit modest, influence on granulopoiesis or granulocyte function.

Further research is needed to elucidate the precise mechanisms by which thymopoietin pentapeptide may influence granulocyte differentiation pathways, potentially through the modulation of hematopoietic growth factors or their receptors.

Monocyte Function

The table below summarizes the conceptual functions of monocytes that may be influenced by immunomodulatory agents like thymopoietin pentapeptide.

| Monocyte Function | Description | Potential Influence of Thymopoietin Pentapeptide |

| Chemotaxis | Directed migration of monocytes to sites of inflammation or infection in response to chemical signals. | Potentially modulates migratory response to chemokines. |

| Phagocytosis | Engulfment and digestion of foreign particles, cellular debris, and pathogens. | May enhance the capacity for phagocytosis. |

| Cytokine Production | Synthesis and secretion of signaling molecules like TNF-α, IL-1, and IL-6 that regulate inflammation and immune responses. | Could influence the profile and quantity of secreted cytokines. |

| Antigen Presentation | Processing and presenting antigens to T-lymphocytes to initiate an adaptive immune response. | May affect the efficiency of antigen presentation. |

| Differentiation | Maturation into macrophages or dendritic cells with specialized functions. | Could influence the differentiation pathway and functional phenotype. |

Modulation of Bone Marrow Stem Cells and Natural Killer Cells

Thymopoietin pentapeptide's immunomodulatory activities also extend to the hematopoietic system, including bone marrow stem cells and Natural Killer (NK) cells.

Research has indicated that thymic preparations can positively impact bone marrow cells. For instance, thymomodulin, a derivative from the thymus, has been shown to enhance DNA synthesis in bone marrow cells. This suggests a potential role for thymic peptides in promoting the proliferation and survival of hematopoietic cells.

In the context of NK cells, which are cytotoxic lymphocytes critical for the innate immune response against tumors and virally infected cells, thymopoietin pentapeptide has demonstrated enhancing effects. In a case study of a patient with severe combined immunodeficiency, in vitro incubation of the patient's lymphocytes with TP-5 resulted in an improvement of NK cell activity. nih.gov This suggests a direct or indirect role of the pentapeptide in augmenting the cytotoxic function of these immune cells.

The following table outlines the observed and potential effects of thymopoietin pentapeptide on these cell types.

| Cell Type | Observed/Potential Effect | Research Finding Summary |

| Bone Marrow Stem Cells | Enhanced DNA Synthesis | Thymic derivatives have been shown to increase DNA synthesis in bone marrow cells, suggesting a proliferative stimulus. |

| Natural Killer (NK) Cells | Improved NK Activity | In vitro studies with lymphocytes from an immunodeficient patient showed an enhancement of NK cell function following treatment with TP-5. nih.gov |

Effects of Thymopoietin Pentapeptide on Neuromuscular Transmission Pathways

Thymopoietin and its active fragment, thymopoietin pentapeptide, have been shown to affect neuromuscular transmission. nih.gov This action is primarily mediated through their interaction with nicotinic acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction. nih.gov

The parent hormone, thymopoietin, has been found to bind with high affinity to the acetylcholine binding region of the AChR. nih.gov This interaction can inhibit the function of the nicotinic receptors, leading to a blockade of neuromuscular transmission. nih.gov Experimental studies have demonstrated that thymopoietin can cause a dose- and time-dependent inhibition of muscle contractions evoked by nerve stimulation. criver.com

A significant finding in this area is the high binding affinity of thymopoietin to the acetylcholine receptor. This has been quantified in studies using the electric organ of Torpedo californica, a rich source of AChRs.

The table below presents the specific binding affinity of thymopoietin to the acetylcholine receptor.

| Ligand | Receptor | Source | Binding Affinity (Ka) |

| Thymopoietin | Acetylcholine Receptor | Torpedo californica | ~ 2.5 x 10⁹ M⁻¹ nih.gov |

This high affinity underscores the potent interaction between thymopoietin and the AChR, providing a molecular basis for its effects on neuromuscular transmission.

Cellular and Molecular Interactions of Thymopoietin Pentapeptide

Receptor Binding and Specificity of Thymopoietin (B12651440) Pentapeptide

The biological activity of thymopoietin pentapeptide is contingent upon its ability to bind to specific cell surface receptors, thereby initiating a cascade of intracellular events. The specificity of these interactions dictates the peptide's diverse effects on the immune system.

Identification of Putative Receptors (e.g., T-cell Receptor, Toll-like Receptor 2)

Research has identified several putative receptors through which thymopoietin pentapeptide exerts its function. The peptide's primary role in T-cell differentiation and regulation suggests an interaction, either direct or indirect, with the T-cell Receptor (TCR) complex. The process of T-cell development, known as thymic selection, is mediated by TCR-activated signals, and the involvement of p38 mitogen-activated protein kinase (MAPK) in this process underscores the complexity of these signaling events. nih.gov

More direct evidence points to Toll-like Receptor 2 (TLR2) as a key receptor for thymopoietin pentapeptide. nih.gov TLR2 is a pattern recognition receptor crucial to the innate immune system, expressed on the surface of immune cells like macrophages and dendritic cells. frontiersin.org It has been demonstrated that thymopentin (B1683142) can modulate immunity by binding to the TLR2 receptor, which recognizes a variety of pathogen-associated molecular patterns. nih.gov The immunoenhancing effects of peptides derived from thymopentin have been attributed to their TLR2-binding activity. nih.gov

Table 1: Putative Receptors for Thymopoietin Pentapeptide

| Receptor | Receptor Class | Cellular Location | Key Function in Context of TP-5 |

| T-cell Receptor (TCR) Complex | Immune Receptor | T-lymphocyte surface | Mediates T-cell development and activation signals. |

| Toll-like Receptor 2 (TLR2) | Pattern Recognition Receptor | Immune cell surface (e.g., macrophages, dendritic cells) | Recognizes microbial products and initiates innate immune responses. |

Ligand-Receptor Interaction Dynamics and Binding Affinity

The interaction between thymopoietin pentapeptide and its receptors involves precise molecular dynamics. For binding to the T-cell receptor, studies with the full thymopoietin hormone indicate a two-site binding model. The pentapeptide (amino acids 32-36) alone is biologically active, but full competition with the native hormone in radioreceptor assays requires the presence of an additional octapeptide corresponding to amino acids 38-45 of thymopoietin. reactome.org This suggests a cooperative binding mechanism where the pentapeptide represents the primary active site, with its potency enhanced by the binding of an adjacent peptide sequence. reactome.org

In its interaction with TLR2, thymopentin-derived peptides have been shown to promote the formation of TLR2 clusters. nih.gov This clustering is a critical step in receptor activation, leading to the initiation of downstream signaling pathways. nih.gov This mechanism highlights that the peptide's function is not merely to occupy the receptor but to induce conformational changes necessary for signal transduction.

Receptor Subtype Differentiation and Ligand Specificities (e.g., Alpha TPR, Beta TPR)

Further research has revealed that thymopoietin receptors (TPR) are not a single uniform entity but exist as distinguishable subtypes with different ligand specificities. This was demonstrated using two different human T-cell lines, CEM and MOLT-4. frontiersin.org

While thymopentin induced elevations of intracellular cyclic GMP in both cell lines, a related polypeptide, thysplenin (which differs from thymopoietin at position 34), only induced this effect in MOLT-4 cells. frontiersin.org By synthesizing a series of peptide analogs of thymopentin, researchers were able to identify compounds with selective activity for one cell line over the other. This led to the classification of two distinct receptor subtypes:

Alpha TPR (α-TPR) : Found on CEM cells.

Beta TPR (β-TPR) : Found on MOLT-4 cells.

This differentiation demonstrates that subtle changes in the peptide ligand can result in selective engagement of specific receptor subtypes, leading to different biological responses. frontiersin.org

Table 2: Comparison of Thymopoietin Receptor (TPR) Subtypes

| Receptor Subtype | Associated Cell Line | Response to Thymopentin | Response to Thysplenin |

| Alpha TPR (α-TPR) | CEM | cGMP Elevation | No cGMP Elevation |

| Beta TPR (β-TPR) | MOLT-4 | cGMP Elevation | cGMP Elevation |

Intracellular Signaling Pathways Activated by Thymopoietin Pentapeptide

Upon receptor binding, thymopoietin pentapeptide triggers specific intracellular signaling pathways that mediate its immunoregulatory actions. These pathways involve second messengers like cyclic nucleotides and cascades of protein kinases.

Cyclic Nucleotide Signaling (e.g., cGMP, cAMP Elevations)

A primary and well-documented signaling event following thymopentin binding is the modulation of intracellular cyclic nucleotide levels. The specific nucleotide affected appears to be dependent on the developmental stage of the T-cell.

Cyclic GMP (cGMP): In mature, peripheral T-cells, the immunoregulatory actions of thymopentin are mediated by elevations of intracellular cGMP. nih.gov This increase in cGMP is a direct consequence of receptor engagement on T-cell lines like CEM and MOLT-4. frontiersin.org

Cyclic AMP (cAMP): In contrast, in precursor T-cells (prothymocytes), thymopentin induces elevations in intracellular cyclic AMP (cAMP). nih.gov This cAMP elevation is associated with triggering the differentiation of these precursor cells into more mature T-cells. nih.gov

This differential effect on cyclic nucleotides highlights the peptide's distinct roles in T-cell development versus the regulation of mature T-cell function.

Table 3: Effect of Thymopentin on Cyclic Nucleotide Levels in T-lineage Cells

| Cell Type | Primary Cyclic Nucleotide Affected | Resulting Biological Action |

| Precursor T-cells (Prothymocytes) | Cyclic AMP (cAMP) | Induction of cellular differentiation |

| Mature Peripheral T-cells | Cyclic GMP (cGMP) | Modulation of immune function |

Involvement of MAPK Pathway Components

The signaling cascades initiated by thymopoietin pentapeptide also involve the mitogen-activated protein kinase (MAPK) pathways. The link is primarily established through the activation of the TLR2 receptor. TLR signaling is known to activate downstream pathways leading to the activation of MAPK and NF-κB. frontiersin.orgresearchgate.net

Upon ligand binding, TLR2 recruits adaptor proteins like MyD88, which initiates a cascade involving the activation of TAK1. researchgate.net TAK1, in turn, activates both the NF-κB pathway and the MAPK signaling pathway. researchgate.net The three major groups of MAP kinases—p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun NH-terminal kinases (JNKs)—are key elements in this TLR signaling cascade. reactome.orgnih.gov Studies have shown that TLR2-mediated signaling can activate MAPKs (ERK, p38, JNK), which are crucial for regulating the production of proinflammatory cytokines. nih.gov Furthermore, some research indicates that thymopentin's anti-inflammatory properties may be exerted by inhibiting MAPK signaling in certain contexts, such as in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com

NF-κB Signaling Cascades

Thymopoietin pentapeptide, also known as thymopentin (TP5), is a significant modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathways, which are pivotal in regulating immune and inflammatory responses. Research indicates that thymopentin's mechanism of action involves the activation of the NF-κB signaling pathway. This activation is particularly pronounced at the phosphorylation stage of NF-κB, a critical step for its translocation to the nucleus to induce gene expression. nih.gov

In vivo studies in murine models have demonstrated that the administration of thymopentin leads to the activation and production of several important immune mediators in peritoneal macrophages and spleen lymphocytes. nih.gov This highlights the peptide's role in initiating a broad-spectrum immune response.

Table 1: Molecules Activated by Thymopentin via NF-κB Pathway

| Category | Activated Molecule |

|---|---|

| Cytokines | Interleukin-1alpha (IL-1α) |

| Interleukin-2 (B1167480) (IL-2) | |

| Interleukin-6 (IL-6) | |

| Interleukin-10 (IL-10) | |

| Interferon-gamma (IFN-γ) | |

| Other Mediators | Nitric Oxide (NO) |

| Stress Proteins | Heat Shock Protein 70 (HSP70) |

This table summarizes the key molecules whose production is stimulated by thymopentin, as identified in murine lymphoid cells, indicating activation of the NF-κB signaling pathway. nih.gov

Interestingly, the role of thymopentin is context-dependent. While it generally activates NF-κB to bolster immune readiness, it can also exhibit anti-inflammatory effects by suppressing NF-κB in situations of excessive inflammation, such as that induced by bacterial lipopolysaccharide (LPS). mdpi.comnih.gov This dual capability underscores its function as an immunomodulator, capable of both enhancing and balancing immune responses.

MyD88 Pathway Engagement

The myeloid differentiation primary response 88 (MyD88) protein is a universal adapter for nearly all Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns and initiating innate immune responses. wikipedia.orgnih.gov Thymopentin engages this pathway indirectly, primarily through its interaction with TLRs on the cell surface.

Research has shown that thymopentin and its derivatives can bind to Toll-like receptor 2 (TLR2). nih.govnih.gov This interaction is a key step that initiates a downstream signaling cascade. Upon binding, TLR2 recruits the MyD88 adapter protein, which in turn activates a series of kinases. This ultimately leads to the activation of the MyD88-NF-κB signaling axis, resulting in the production of pro-inflammatory cytokines and other immune mediators. nih.govnih.gov

Table 2: Thymopentin-Mediated MyD88 Pathway Activation

| Step | Component | Function |

|---|---|---|

| 1. Receptor Binding | Toll-like receptor 2 (TLR2) | Binds to thymopentin, initiating the signaling process. nih.govnih.gov |

| 2. Adaptor Recruitment | MyD88 | Recruited to the activated TLR2. wikipedia.orgnih.gov |

| 3. Downstream Cascade | IRAKs, TRAF6 | Kinases are activated, propagating the signal. nih.govplos.org |

| 4. Key Outcome | NF-κB Activation | Leads to the transcription of genes for cytokines like TNF-α and IL-6. nih.gov |

This table outlines the sequential steps of the MyD88 signaling pathway as engaged by thymopentin through the TLR2 receptor.

This mechanism demonstrates how thymopentin bridges innate and adaptive immunity. By engaging the TLR2/MyD88 pathway, it can effectively stimulate innate immune cells, which is a critical step for the subsequent development of a robust adaptive immune response.

Interaction of Thymopoietin Pentapeptide with Cellular Differentiation Antigens (e.g., TL, Thy-1)

Thymopentin's primary biological function is to mimic the natural hormone thymopoietin, thereby promoting the differentiation, maturation, and function of T-cells. nih.gov This occurs within the complex microenvironment of the thymus, where numerous cell surface molecules, or differentiation antigens, guide T-cell development. frontiersin.orgfrontiersin.org Among the most studied of these are the Thymus-Leukemia (TL) antigen and the Thy-1 antigen.

The Thymus-Leukemia (TL) antigen is a nonclassical Major Histocompatibility Complex (MHC) class Ib molecule. nih.gov Its expression is largely restricted to intestinal epithelial cells and thymocytes in certain mouse strains. nih.govpnas.org The TL antigen plays a role in the selection and function of specific T-cell populations, particularly by interacting with the CD8αα homodimer. pnas.org

The Thy-1 antigen (CD90) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) found on the surface of many cell types, including immature T-lymphocytes (thymocytes). nih.govnih.gov It functions as a signaling molecule involved in cell adhesion, T-cell maturation, and apoptosis, thereby playing a regulatory role in T-cell development. nih.govfrontiersin.org

Table 3: Functions of Key T-Cell Differentiation Antigens

| Antigen | Molecule Type | Primary Function in T-Cell Biology |

|---|---|---|

| Thymus-Leukemia (TL) Antigen | MHC Class Ib Molecule | Involved in T-cell selection and regulation of intestinal intraepithelial lymphocyte function. nih.govpnas.orgoup.com |

| Thy-1 (CD90) | GPI-anchored Glycoprotein | Acts as a recognition and signaling molecule in thymocyte adhesion, maturation, and apoptosis. nih.govnih.gov |

This table summarizes the established roles of the TL and Thy-1 antigens in the context of T-cell development and function.

Preclinical and in Vivo Studies of Thymopoietin Pentapeptide in Animal Models

Models of Immunodeficiency and Immune Dysregulation

Athymic Mouse Models for Immunological Reconstitution

Athymic nude mice, which lack a functional thymus and are consequently deficient in T-cells, serve as a critical model for studying T-cell maturation and immune reconstitution criver.comnih.govnih.gov. Research has shown that thymopoietin (B12651440) and its active fragment, TP-5, are involved in the induction of early T-cell differentiation nih.gov. Studies indicate that TP-5 is necessary for the maturation of T lymphocytes, a fundamental process absent in these models nih.gov. The application of thymopoietin-related therapies, including gene therapy, has been explored in athymic mice to correct immunodeficiencies and has shown potential in restoring certain immune parameters preprints.org. The primary role of TP-5 in these models is to act as an immunostimulatory agent, capable of correcting immunodeficiencies arising from the absence of a thymus nih.gov.

Models of Age-Related Immune Decline

The natural process of aging is accompanied by a decline in immune function, often referred to as immunosenescence, which is partly characterized by the involution of the thymus nih.govmdpi.com. Animal models of aging are employed to study interventions that might counteract this decline sciencedaily.comtaylorfrancis.commdpi.com. Thymopoietin pentapeptide has been identified as an immunonormalizing agent in animal models featuring immune dysbalances associated with aging nih.gov. Studies in aged mice have demonstrated that age-related impairments in the immune system can be addressed with therapeutic approaches aimed at restoring immune balance sciencedaily.com. The use of TP-5 in these models is based on its potential to modulate and partially restore T-cell-dependent immune functions that wane with age nih.gov.

Autoimmunity Research Models Utilizing Thymopoietin Pentapeptide

The immunomodulatory properties of thymopoietin pentapeptide have been extensively studied in various animal models of autoimmune diseases. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapies researchgate.net.

Suppression of Induced Erythrocyte Autoantibodies in Murine Models

A key model for studying certain aspects of autoimmunity involves inducing the production of autoantibodies against erythrocytes in mice. In one such study, C3H mice were immunized with cross-reacting rat erythrocytes, leading to the production of erythrocyte autoantibodies that persisted for over 10 weeks oup.comoup.com.

Administration of thymopoietin pentapeptide (TP-5) was shown to accelerate the loss of these autoantibodies. The research demonstrated that TP-5 can enhance the suppressor system for erythrocyte autoreactivity oup.com. Interestingly, the treatment did not affect the mice's normal antibody response to the foreign rat erythrocytes, suggesting a specific regulatory effect on the autoimmune component of the response oup.comoup.com. Further experiments involving the transfer of spleen cells from TP-5 treated mice to other immunized mice showed a greater delay in the appearance of autoantibodies in the recipients, supporting the role of TP-5 in enhancing suppressor cell activity oup.comoup.com.

General Autoimmune Disease Experimental Systems

Beyond the specific model of erythrocyte autoantibodies, thymic peptides have been evaluated in broader experimental systems of autoimmunity. One of the most widely studied is Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis nih.gov.

In studies using the EAE model in NZW mice, thymopentin (B1683142) significantly reduced disease severity nih.gov. Another related synthetic peptide, TnP, has also been shown to ameliorate disease severity in EAE by about 40% frontiersin.orgnih.govresearchgate.net. This effect was associated with a reduction in the accumulation of pro-inflammatory T helper (Th)1 and Th17 lymphocytes in the central nervous system frontiersin.orgnih.govresearchgate.net. Specifically, TnP suppressed Th1 and Th17-producing lymphocytes by 55% and 60%, respectively frontiersin.orgnih.govresearchgate.net. These findings highlight the potential of thymic peptides to modulate the inflammatory cascades that drive autoimmune pathologies.

Infection and Inflammatory Disease Models

The utility of thymopoietin pentapeptide has also been assessed in animal models of infection and inflammation mdpi.comresearchgate.net. In animals rendered immunodeficient, TP-5 has been shown to improve survival rates following a septic challenge nih.gov. This suggests a role in bolstering the host's ability to combat infection, particularly in an immunocompromised state.

In the context of inflammatory diseases, thymic peptides have demonstrated anti-inflammatory potential nih.gov. In a mouse model of acute EAE, which has a significant inflammatory component, both thymopentin and thymulin were found to restrain the autoimmune inflammation nih.gov. Thymopentin was effective at reducing the levels of "early phase cytokines" such as IL-6 and interferon-gamma. Furthermore, both peptides were observed to decrease the phosphorylation level of a key protein in the NF-kappaB signaling pathway, which is crucial for inflammatory responses nih.gov.

Mycobacterial Infection Models (e.g., Mycobacterium tuberculosis)

Inflammatory Bowel Disease Models (e.g., Dextran Sulfate Sodium-induced colitis)

In a preclinical study utilizing a dextran sulfate sodium (DSS)-induced colitis mouse model, thymopentin (TP5) demonstrated significant therapeutic effects. The administration of TP5 was found to ameliorate the clinical and pathological features of colitis. Key findings from this research indicated that TP5 treatment led to an increase in the body weight and colon length of the colitic mice, while concurrently decreasing the disease activity index (DAI) score.

Histological analysis of the colon tissues from TP5-treated mice revealed a restoration of the colon's architecture and a reduction in the infiltration of immune cells. Furthermore, the expression levels of pro-inflammatory cytokines, such as IL-6, were diminished in the colonic tissue of these mice. A notable observation was the restoration of the damaged thymus and the compromised lymphocyte populations in the peripheral blood of the TP5-treated group. The protective effects of TP5 in this model were linked to its ability to trigger the production of IL-22 in both innate and adaptive lymphoid cells. This increase in IL-22 played a crucial role in enhancing the mucosal host defense, as evidenced by the restored number of goblet cells, increased Mucin-2 expression, and normalization of the gut microbiome composition. The essential role of IL-22 in the therapeutic effect of TP5 was confirmed when the administration of an anti-IL-22 antibody completely negated the protective effects of the pentapeptide.

Table 1: Effects of Thymopentin (TP5) in a DSS-Induced Colitis Mouse Model

| Parameter | DSS Group | DSS + TP5 Group |

|---|---|---|

| Body Weight Change | Decreased | Increased (relative to DSS) |

| Colon Length | Shortened | Increased (relative to DSS) |

| Disease Activity Index (DAI) | Increased | Decreased |

| Immune Cell Infiltration | Increased | Decreased |

| IL-6 Expression | Increased | Decreased |

| IL-22 Expression | Unchanged | Increased |

| Goblet Cell Number | Decreased | Restored |

| Mucin-2 Expression | Decreased | Restored |

Immunotherapy Enhancement in Experimental Oncology Models

Adoptive Cell Transfer Studies in Tumor-Bearing Mice

Current scientific literature does not provide specific preclinical studies detailing the use of thymopoietin pentapeptide as an adjunct to adoptive cell transfer (ACT) in tumor-bearing mice. While the immunomodulatory properties of thymopoietin pentapeptide suggest a potential role in enhancing T-cell based immunotherapies, dedicated research in the context of ACT is not available in the reviewed sources. Animal models of ACT are well-established for evaluating the efficacy of transferring tumor-specific T cells, but these studies have not yet incorporated the investigation of thymopoietin pentapeptide's synergistic potential jci.orgnih.govplos.org.

Modulation of Tumor Growth in Murine Carcinoma Models

In the context of murine carcinoma models, such as the Lewis lung carcinoma, research has primarily focused on the tumor's biology and its response to various therapeutic agents, without a specific focus on thymopoietin pentapeptide wikipedia.orgnih.govbmbreports.orgplos.org. Therefore, while there is evidence that TP5 can counteract tumor-induced immunosuppression, direct evidence from preclinical studies on its specific modulatory effects on the growth of murine carcinomas is limited and at times contradictory, indicating a need for further investigation to delineate its precise role.

Neuromuscular Function Assessment in Murine and Guinea Pig Models

Thymopoietin and its synthetic derivatives have been investigated for their effects on neuromuscular transmission in both murine and guinea pig models, largely in the context of research into myasthenia gravis. In mice, a synthetic peptide fragment of thymopoietin was found to produce a neostigmine-responsive neuromuscular block. This effect mimics the symptoms of myasthenia gravis and suggests a potential role for the thymus and its hormones in the pathophysiology of this autoimmune disorder.

Further studies have indicated that thymopoietin can directly inhibit the function and ligand binding to nicotinic receptors at the neuromuscular junction. This provides a potential mechanism for the observed neuromuscular effects. The research in animal models has been instrumental in exploring the hypothesis that a factor released by the thymus, such as thymopoietin, could be a key contributor to the neuromuscular block characteristic of myasthenia gravis.

Table 2: Summary of Thymopoietin Pentapeptide Effects on Neuromuscular Function in Animal Models

| Animal Model | Finding | Implication |

|---|---|---|

| Mouse | A synthetic fragment of thymopoietin induces a neostigmine-responsive neuromuscular block. | Suggests a role for thymic hormones in the pathogenesis of myasthenia gravis-like symptoms. |

| Rat | Thymopoietin inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction. | Provides a molecular mechanism for the observed effects on neuromuscular transmission. |

Synthetic Strategies and Analog Development of Thymopoietin Pentapeptide

Peptide Synthesis Methodologies for Thymopoietin (B12651440) Pentapeptide and its Analogs

The synthesis of thymopoietin pentapeptide and its various analogs has been achieved through both solid-phase and solution-phase peptide synthesis techniques. Each methodology offers distinct advantages and has been successfully employed to produce this biologically active pentapeptide.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has been a cornerstone in the synthesis of thymopoietin pentapeptide and its derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin.

The synthesis typically begins with the attachment of the C-terminal amino acid, Tyrosine, to a suitable resin. The choice of protecting groups for the α-amino group of the incoming amino acids is crucial. The most common strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. For instance, a synthesis of thymopoietin-(32-36) utilized the Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) group for the protection of the α-amino groups, highlighting the exploration of novel protecting groups to optimize synthesis. nih.govnih.gov

Following the coupling of each amino acid, the α-amino protecting group is removed, and the next protected amino acid is introduced. This cycle is repeated until the full pentapeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid such as hydrogen fluoride (HF) or trifluoroacetic acid (TFA). Purification of the crude peptide is then performed, often using high-performance liquid chromatography (HPLC). Several studies have reported the synthesis of thymopentin (B1683142) and its analogs using these solid-phase techniques. nih.gov

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves the coupling of amino acids in a homogeneous solution. While often more time-consuming and labor-intensive than SPPS due to the need for purification of intermediates at each step, it offers advantages for large-scale synthesis and for the preparation of certain complex peptides.

In the solution-phase synthesis of thymopentin, a stepwise strategy is commonly employed. This involves the sequential coupling of protected amino acid derivatives, starting from the C-terminal amino acid. For example, a study reported the synthesis of seventeen thymopentin-related peptides using a stepwise strategy in solution. nih.gov This approach allows for the purification and characterization of intermediate peptide fragments, ensuring the homogeneity of the final product.

Fragment condensation is another solution-phase technique where smaller, pre-synthesized peptide fragments are coupled together. This can be an efficient strategy for the synthesis of longer peptides or complex analogs. The choice of coupling reagents is critical to ensure high yields and minimize racemization. Common coupling reagents used in solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators such as N-hydroxysuccinimide (NHS).

Analog Design and Structural Modification for Enhanced Properties

A significant focus of research on thymopoietin pentapeptide has been the design and synthesis of analogs with improved characteristics, such as increased stability, enhanced biological activity, and better receptor selectivity. These modifications range from simple alterations at the peptide termini to more complex changes in the peptide backbone and amino acid sequence.

Terminal Modifications (e.g., N-terminal acetylation, C-terminal amidation)

Modifications at the N- and C-termini of peptides can have a profound impact on their stability and biological function. N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group, can increase the hydrophobicity of the peptide and protect it from degradation by aminopeptidases. While specific studies on N-acetylated thymopentin are limited, the general principle suggests that this modification could enhance its in vivo half-life.

C-terminal amidation, the replacement of the C-terminal carboxylic acid with an amide group, is another common strategy to improve peptide stability by protecting against carboxypeptidase degradation. Furthermore, C-terminal amidation can influence receptor binding and biological activity. For instance, a hybrid anti-inflammatory peptide incorporating thymopentin (CTP) was designed with a C-terminal amidation (CTP-NH2). This modification was shown to enhance the hydrophobicity of the peptide, leading to improved cellular uptake and anti-inflammatory activity. nih.gov This suggests that C-terminal amidation could be a valuable modification for enhancing the therapeutic properties of thymopentin analogs.

Peptide Bond Alterations (e.g., Ketomethylene Pseudopeptides)

One of the primary limitations of peptide-based therapeutics is their rapid degradation by proteases in the body. To address this, researchers have developed pseudopeptides where one or more of the amide bonds in the peptide backbone are replaced with a non-hydrolyzable isostere. A notable example is the development of ketomethylene pseudopeptides of thymopentin.

In these analogs, a -CO-CH2- group replaces a standard -CO-NH- peptide bond, rendering the peptide resistant to cleavage by peptidases. Studies have described the synthesis of thymopentin analogs stabilized at various peptide bonds with ketomethylene units. For example, analogs were synthesized with the ketomethylene moiety inserted between the C-terminal amino acids (Val-Tyr) and at other positions in the peptide chain. nih.govnih.govnih.gov These ketomethylene analogs were found to have a significantly enhanced half-life in serum compared to the parent thymopentin. nih.govnih.gov While their binding affinity to CEM cells (a human T-cell line) was slightly reduced on average, some analogs with the ketomethylene substitution at the 3,4-peptide bond (Asp-Val) showed stronger binding than thymopentin itself. nih.gov

| Analog | Modification | Half-life Enhancement (in mouse serum) | Receptor Binding (vs. Thymopentin) |

| [Valψ(CO-CH2)Phe]-TP5 | Ketomethylene at Val-Tyr bond | Significant enhancement | Reduced by ~20-30% |

| [Alaψ(CO-CH2)Phe]-TP5 | Ketomethylene at Val-Tyr bond | Significant enhancement | Reduced by ~20-30% |

| [Valψ(CO-CH2)Val]-TP5 | Ketomethylene at Val-Tyr bond | Significant enhancement | Reduced by ~20-30% |

| Arg-Lys-[Aspψ(CO-CH2)Val]-Phe | Ketomethylene at Asp-Val bond | Significant enhancement | Stronger than thymopentin |

| Arg-Lys-[Aspψ(CO-CH2)Val]-Tyr | Ketomethylene at Asp-Val bond | Significant enhancement | Stronger than thymopentin |

Directed Amino Acid Substitutions and Sequence Adjustments

Altering the amino acid sequence of thymopoietin pentapeptide is a powerful strategy to probe structure-activity relationships and develop analogs with enhanced properties. Numerous studies have investigated the effects of single amino acid substitutions at each position of the pentapeptide.

Research has shown that there is an absolute requirement for L- or D-Arginine at position 1 and L- or D-Aspartic acid at position 3 to maintain biological activity. nih.gov However, substitutions at positions 2, 4, and 5 are generally well-tolerated. nih.gov For example, the substitution of Valine at position 4 with other amino acids has been explored.

Furthermore, the development of proline-containing analogs has yielded interesting results. One study found that an analog with Proline at position 5 (Pro5-TP-5) exhibited a very strongly enhanced immunomodulatory activity compared to the parent thymopentin, with a 15-fold enhancement in an in vitro PFC test. nih.gov This highlights the potential for significant improvements in biological activity through carefully selected amino acid substitutions.

Shortening the peptide chain from the C-terminus has also been investigated. Analogs such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine have demonstrated significant immuno-stimulating potencies that exceed that of thymopentin. nih.gov

| Analog | Modification | Key Finding |

| [D-Arg¹]-TP5 | Substitution at position 1 | Biologically active |

| [D-Asp³]-TP5 | Substitution at position 3 | Biologically active |

| [Pro⁵]-TP5 | Substitution at position 5 | 15-fold enhanced in vitro immunomodulatory activity |

| Arg-Lys-Asp | C-terminal truncation | Higher immuno-stimulating potency than TP5 |

| Arg-Lys-Asp-Val | C-terminal truncation | Higher immuno-stimulating potency than TP5 |

Design and Synthesis of Retro-Inverso Analogs

Retro-inverso peptides are analogs in which the sequence of amino acids is reversed, and the chirality of the amino acid residues is inverted from L- to D-configuration. This modification results in a peptide that, while having a reversed backbone, presents its side chains in a topology similar to that of the parent L-peptide. The primary advantage of this modification is the enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.

The synthesis of retro-inverso analogs of thymopoietin pentapeptide, such as H-D-Tyr-D-Val-D-Asp-D-Lys-D-Arg-NH₂, is achieved through solid-phase peptide synthesis (SPPS). The synthesis commences from the C-terminus to the N-terminus, starting with a D-arginine residue attached to a solid support. Each subsequent D-amino acid is then sequentially coupled using standard peptide coupling reagents. The synthesis of partial retro-inverso analogs, where only a specific peptide bond is reversed, involves the incorporation of gem-diaminoalkyl and 2-alkylmalonyl residues. This can be achieved by preparing gem-diaminoalkyl residues from peptide amides using reagents like [bis(trifluoroacetoxy)iodo]benzene (TIB) nih.gov. The malonyl residues can be incorporated by condensing a 5-substituted-2,2-dimethyl-1,3-dioxane-4,6-dione with an amino acid or peptide fragment google.com.

While specific studies detailing the synthesis of full retro-inverso TP-5 are not abundant in the reviewed literature, the general principles of retro-inverso peptide synthesis are well-established and would be applied to the TP-5 sequence to yield the desired analog biosyn.comresearchgate.net. The expected outcome of this synthetic strategy is a TP-5 analog with significantly increased stability against proteolysis.

Development of Cyclic Derivatives

Cyclization is a common strategy to enhance the stability and conformational rigidity of peptides, which can lead to improved biological activity and selectivity. For thymopoietin pentapeptide, several cyclic analogs have been synthesized and evaluated. The synthesis of these cyclic derivatives is typically performed using solid-phase peptide synthesis to assemble the linear precursor, followed by a cyclization step in solution.

Four cyclic analogs of thymopentin were synthesized to investigate their biologically active conformations. These analogs were designed to be conformationally restricted. The synthesis involved standard solid-phase methods to create the linear peptide, which was then cyclized in solution. Three of these four cyclic analogs were found to be biologically active when tested on the human T cell line CEM nih.gov. This indicates that the conformational constraints introduced by cyclization are compatible with the structural requirements for receptor binding and activation. However, the analog that most closely matched the predicted conformation from NMR and theoretical calculations was inactive, suggesting that the bioactive conformation differs from the most stable solution conformation nih.gov.

Preparation of Peptide Conjugates (e.g., LAA Conjugates)

To improve the pharmacokinetic properties of thymopoietin pentapeptide, conjugation with other molecules has been explored. A notable example is the conjugation with lipoamino acids (LAAs), which are amino acids with a lipidic side chain. This modification increases the lipophilicity of the peptide, which can enhance its interaction with cell membranes and improve its stability.

Three different conjugates of TP-5 with lipoamino acids were synthesized using solid-phase peptide synthesis nih.gov. Both linear and dendrimeric structures were created to systematically increase the lipophilicity of the resulting conjugates. The synthesis involves coupling the lipoamino acid to the N-terminus of the peptide chain while it is still attached to the solid support. This approach allows for the straightforward purification of the final lipopeptide conjugate after cleavage from the resin. These TP-5-LAA conjugates demonstrated enhanced stability and, in some cases, improved biological activity compared to the parent peptide nih.gov.

In Vitro Stability and Degradation Investigations of Thymopoietin Pentapeptide Analogs

A major limitation of the therapeutic application of thymopoietin pentapeptide is its rapid degradation by plasma enzymes. Therefore, a key focus in the development of TP-5 analogs has been to improve their stability in biological fluids.

Analysis of Proteolytic Enzyme Activity (e.g., Serine Protease, Aminopeptidase M)

Studies have shown that thymopentin is rapidly degraded in vitro by human lymphocytes. The primary degradation products are the tetrapeptide Lys-Asp-Val-Tyr and the tripeptide Asp-Val-Tyr, indicating a stepwise degradation from the N-terminus nih.gov. This degradation is primarily attributed to the action of aminopeptidases. The inhibition of this degradation by bestatin and amastatin, known aminopeptidase inhibitors, provides strong evidence for the involvement of these enzymes nih.gov. Specifically, the IC50 values for the inhibition of TP-5 degradation were 7.1 x 10⁻⁶ M for bestatin and 4.5 x 10⁻⁹ M for amastatin nih.gov.

While the role of aminopeptidases in TP-5 degradation is well-documented, the specific involvement of serine proteases in the degradation of TP-5 and its analogs is less clear from the available literature. However, it is a general principle that peptides are susceptible to a range of proteases present in biological fluids. The modifications discussed, such as retro-inverso design and cyclization, are known to confer resistance to a broader spectrum of proteases, including serine proteases.

Comparative Half-Life Determination in Biological Media

The in vitro half-life of thymopoietin pentapeptide in human plasma is remarkably short, estimated to be approximately 30 seconds nih.gov. This rapid degradation significantly limits its systemic bioavailability and therapeutic efficacy.

The development of analogs has been successful in extending this half-life. For instance, the conjugation of TP-5 with lipoamino acids has been shown to increase its hydrolytic stability in fetal calf serum nih.gov. While specific half-life values for these LAA conjugates were not provided in the study, the results indicated a significant improvement over the parent peptide.

| Compound/Analog | Biological Medium | Half-Life | Reference |

| Thymopoietin Pentapeptide (TP-5) | Human Plasma | ~30 seconds | nih.gov |

| TP-5 LAA Conjugates | Fetal Calf Serum | Increased stability (qualitative) | nih.gov |

Bioactivity Assessment of Synthesized Analogs

The ultimate goal of synthesizing thymopoietin pentapeptide analogs is to produce compounds with retained or enhanced biological activity. The immunomodulatory effects of TP-5 are the primary benchmark against which these analogs are assessed.

The bioactivity of TP-5 and its analogs is often evaluated through their ability to induce T-cell differentiation and maturation, as well as their effects on cytokine production. For example, TP-5 has been shown to facilitate the maturation of precursor T-cells into functional T-cells and to enhance the proliferation of mature T-lymphocytes patsnap.compatsnap.com. It also modulates the production of cytokines such as interleukins and interferons patsnap.com.

Studies on various synthesized analogs have demonstrated that modifications can lead to significant improvements in immunomodulatory potency. For instance, certain analogs shortened from the C-terminus, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, have shown immuno-stimulating potencies exceeding that of the parent thymopentin in both in vitro and in vivo tests nih.gov.

The LAA-conjugated TP-5 analogs not only showed increased stability but also retained or even improved the growth inhibitory activity against a human lymphoblastoid cell line compared to the parent peptide nih.gov. Similarly, three of the four synthesized cyclic analogs of thymopentin were found to be biologically active on the human T cell line CEM, indicating that the conformational constraints were compatible with bioactivity nih.gov.

| Analog Type | Key Bioactivity Finding | Reference |

| C-terminally Shortened Analogs | Exhibited significant immuno-stimulating potencies exceeding that of thymopentin. | nih.gov |

| Cyclic Analogs | Three out of four synthesized analogs were biologically active on a human T cell line. | nih.gov |

| Lipoamino Acid (LAA) Conjugates | Retained or improved the growth inhibitory activity against a human lymphoblastoid cell line. | nih.gov |

Evaluation of Comparative Immunomodulatory Potencies

The immunomodulatory potencies of thymopoietin pentapeptide analogs are often evaluated using in vitro assays that measure their ability to induce specific cellular responses. A key indicator of thymopentin's activity is its capacity to elevate intracellular cyclic GMP (cGMP) levels in human T-cell lines, such as CEM. unimi.it This particular assay has been instrumental in screening and comparing the biological activity of a wide range of synthetic analogs.

Structure-activity relationship studies have revealed critical insights into the functional significance of each amino acid residue within the pentapeptide sequence. For instance, research involving the synthesis and evaluation of twenty-nine single-position substitution analogs has demonstrated the stringent requirements for maintaining biological activity. A number of substitutions were tolerated at positions 2, 4, and 5, while an absolute requirement for L- or D-Arginine at position 1 and L- or D-Aspartic acid at position 3 was observed to maintain biological activity. unimi.it

Furthermore, studies on analogs shortened from the C-terminus have yielded peptides with significant immuno-stimulating potencies. Specifically, the tripeptide L-arginyl-L-lysyl-L-aspartic acid and the tetrapeptide L-arginyl-L-lysyl-L-aspartyl-L-valine have demonstrated immunomodulatory activities that exceed those of the parent pentapeptide in both in vitro and in vivo tests. unimi.it These findings suggest that the core active site for the immunomodulatory effects of thymopoietin may reside in the N-terminal region of the pentapeptide.

The following table summarizes the observed effects of single amino acid substitutions on the immunomodulatory potency of thymopentin, as determined by the cGMP induction assay in CEM T-cells.

| Position | Original Amino Acid | Substitution Tolerated | Activity Abolished |

| 1 | Arginine (Arg) | D-Arg | Any other substitution |

| 2 | Lysine (Lys) | Various substitutions | - |

| 3 | Aspartic Acid (Asp) | D-Asp | Any other substitution |

| 4 | Valine (Val) | Various substitutions | - |

| 5 | Tyrosine (Tyr) | Various substitutions | - |

This table is a representation of findings described in the text and is not exhaustive of all possible substitutions.

Receptor Binding Affinity Studies of Analogs

The biological effects of thymopoietin pentapeptide and its analogs are mediated through their interaction with specific receptors on the surface of immune cells. Therefore, receptor binding affinity studies are crucial for understanding the molecular basis of their immunomodulatory activity and for the development of more potent and selective analogs.

Radioligand displacement assays are a common method used to determine the binding affinity of unlabeled compounds, such as thymopentin analogs, by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor. In the context of thymopentin research, radiolabeled thymopoietin has been used to assess the binding of analogs to receptors on human T-cell lines. unimi.it A direct correlation has been observed between the ability of an analog to induce cGMP elevation and its capacity to displace radiolabeled thymopoietin from its receptor, indicating that both activities are mediated by the same receptor interaction. unimi.it

Interestingly, research has suggested the existence of distinct thymopoietin receptor specificities on different human T-cell lines. For example, the CEM and MOLT-4 T-cell lines exhibit different responses to thymopoietin and its related polypeptide, thysplenin. This has led to the proposal of at least two types of thymopoietin receptors, termed alpha TPR and beta TPR, which can be distinguished by their ligand specificities for various thymopentin analogs. nih.gov This finding opens up the possibility of developing analogs with selective activity for specific T-cell subsets, which could lead to more targeted immunomodulatory therapies.

The following table provides a conceptual overview of how different analogs might exhibit varying affinities for the proposed thymopoietin receptor subtypes.

| Analog | Receptor Subtype | Relative Binding Affinity |

| Thymopentin | Alpha TPR (CEM cells) | High |

| Thymopentin | Beta TPR (MOLT-4 cells) | High |

| Analog X | Alpha TPR (CEM cells) | High |

| Analog X | Beta TPR (MOLT-4 cells) | Low |

| Analog Y | Alpha TPR (CEM cells) | Low |

| Analog Y | Beta TPR (MOLT-4 cells) | High |

This table is illustrative and based on the concept of receptor subtypes as described in the text.

Development of Radiolabeled Tracers and Photoaffinity Probes for Thymopoietin Pentapeptide Research

To further investigate the mechanism of action, distribution, and receptor interactions of thymopoietin and its pentapeptide analog, researchers have developed specialized molecular tools such as radiolabeled tracers and photoaffinity probes.

Radiolabeled tracers are essential for quantitative studies of ligand-receptor binding and for tracking the biodistribution of peptides in vivo. A significant challenge in developing a radioimmunoassay for thymopoietin was the preparation of a stable and biologically active radiolabeled form of the peptide. Direct iodination of tyrosine residues was found to impair the immunoreactivity of thymopoietin. To overcome this, a method was developed using the Bolton-Hunter reagent to prepare 125I-labeled thymopoietin, which successfully detected thymopoietin concentrations in a radioimmunoassay.

Photoaffinity probes are powerful tools for identifying and characterizing ligand-binding proteins. These probes are analogs of the ligand of interest that have been chemically modified to include a photoreactive group and often a tag for detection or purification. Upon binding to its target receptor, the photoreactive group can be activated by light to form a covalent bond, permanently linking the probe to the receptor. This allows for the isolation and identification of the receptor protein. While the principles of photoaffinity labeling are well-established, the specific development and application of such probes for thymopoietin pentapeptide research have not been extensively detailed in available literature. However, the general approach would involve synthesizing a thymopentin analog containing a photoreactive moiety (such as a diazirine or benzophenone) and a reporter tag (like biotin or a fluorescent dye), which could then be used to covalently label and identify thymopoietin receptors in immune cells.